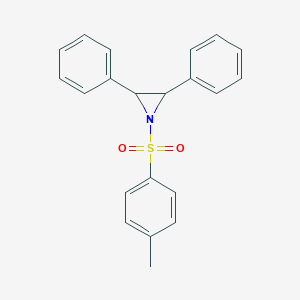
1-(4-Methylphenyl)sulfonyl-2,3-diphenylaziridine
概要
説明
1-(4-Methylphenyl)sulfonyl-2,3-diphenylaziridine: is a compound belonging to the aziridine class, characterized by a three-membered ring containing one nitrogen atom. Aziridines are known for their high reactivity due to the ring strain, making them valuable intermediates in organic synthesis. The presence of the sulfonyl group and phenyl rings in this compound enhances its stability and reactivity, making it a versatile building block in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)sulfonyl-2,3-diphenylaziridine typically involves the nucleophilic ring-opening of epoxides with sulfonamides. One common method includes the reaction of 2-benzyloxirane with a primary sulfonamide, followed by cyclization to form the aziridine ring . The reaction conditions often require the presence of a base, such as sodium hydride, and an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-(4-Methylphenyl)sulfonyl-2,3-diphenylaziridine undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or other reduced products.
Substitution Reactions: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Ring-Opening: Reagents such as sodium azide, lithium aluminum hydride, and various amines are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products Formed:
Ring-Opening Products: Depending on the nucleophile, products can include amines, alcohols, or thiols.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Reduction Products: Amines and other reduced derivatives are typical products of reduction reactions.
科学的研究の応用
Chemistry: 1-(4-Methylphenyl)sulfonyl-2,3-diphenylaziridine is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of pharmaceuticals, agrochemicals, and polymers .
Biology and Medicine: In biological research, aziridines are studied for their potential as enzyme inhibitors and anticancer agents. The compound’s ability to form covalent bonds with nucleophiles in biological systems makes it a candidate for drug development .
Industry: In the industrial sector, aziridines are used in the production of coatings, adhesives, and sealants.
作用機序
The mechanism of action of 1-(4-Methylphenyl)sulfonyl-2,3-diphenylaziridine involves the nucleophilic attack on the aziridine ring, leading to ring-opening and the formation of covalent bonds with nucleophiles. This reactivity is due to the ring strain and the electron-withdrawing effect of the sulfonyl group, which activates the ring towards nucleophilic attack . The molecular targets and pathways involved depend on the specific nucleophile and the biological or chemical context in which the compound is used .
類似化合物との比較
- Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-
- Aziridine, 2-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-
- 2-Benzyl-1-(2,4,6-triisopropylbenzene-sulfonyl)aziridine
Comparison: 1-(4-Methylphenyl)sulfonyl-2,3-diphenylaziridine is unique due to the presence of two phenyl groups, which enhance its stability and reactivity compared to other aziridines. The sulfonyl group further activates the aziridine ring, making it more susceptible to nucleophilic attack. This combination of stability and reactivity makes it a valuable compound in various chemical and biological applications .
特性
CAS番号 |
147054-74-8 |
|---|---|
分子式 |
C21H19NO2S |
分子量 |
349.4 g/mol |
IUPAC名 |
1-(4-methylphenyl)sulfonyl-2,3-diphenylaziridine |
InChI |
InChI=1S/C21H19NO2S/c1-16-12-14-19(15-13-16)25(23,24)22-20(17-8-4-2-5-9-17)21(22)18-10-6-3-7-11-18/h2-15,20-21H,1H3 |
InChIキー |
GAZMCGHPHRQBPT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














